molecular formula C10H11NO B1357607 7-ethoxy-1H-indole CAS No. 927181-96-2

7-ethoxy-1H-indole

Cat. No. B1357607
M. Wt: 161.2 g/mol
InChI Key: UOFKEBQFRTULGS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “7-ethoxy-1H-indole” consists of an indole moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and an ethoxy group attached at the 7-position .


Chemical Reactions Analysis

Indole derivatives, including “7-ethoxy-1H-indole”, can participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution reactions due to the excessive π-electrons delocalization .

Scientific Research Applications

Synthesis and Structural Importance

7-ethoxy-1H-indole and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For example, they serve as precursors in the synthesis of biologically important fused-indole heterocycles. These compounds are characterized by the planarity of the indole moiety and specific dihedral angles formed with attached groups, contributing to their chemical properties and potential applications in medicinal chemistry and organic synthesis (Chandrakantha et al., 1998).

Biological and Medicinal Applications

Indole derivatives, including 7-ethoxy-1H-indole, have been explored for their potential in biological applications. For instance, these compounds have shown antimicrobial properties. Certain derivatives of indole exhibit significant antimicrobial potential, indicating their usefulness in developing new antimicrobial agents (Kalshetty et al., 2012). Additionally, certain indole derivatives have been investigated for their antiproliferative effects against cancer cell lines, suggesting their potential in cancer research (Fawzy et al., 2018).

Chemical Properties and Reactions

The chemical properties of 7-ethoxy-1H-indole derivatives, such as reactivity and stability, are significant for various chemical reactions. These properties facilitate diverse reactions, including autoxidation and nucleophilic substitutions, which are essential in organic synthesis and the development of novel compounds (Nakagawa & Hino, 1970).

Novel Synthesis Methods

Innovative methods for the synthesis of indole derivatives are constantly being developed, enhancing the efficiency and applicability of these compounds in various fields. Microwave-assisted organic synthesis in flow is one such method that has been applied to the Fischer indole synthesis of derivatives, showcasing the evolution in synthetic techniques (Xu et al., 2017).

Future Directions

Indole derivatives, including “7-ethoxy-1H-indole”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They have been used in the synthesis of a variety of heterocyclic compounds and have shown potential as antimicrobial agents .

properties

IUPAC Name

7-ethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFKEBQFRTULGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600583
Record name 7-Ethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-1H-indole

CAS RN

927181-96-2
Record name 7-Ethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1H-indol-7-ol (500 mg, 3.75 mmol) in acetone (10 mL) at r.t. was added potassium carbonate (3.11 g, 22.5 mmol), followed by iodoethane (0.45 mL, 5.63 mol), The mixture was stirred at r.t. for 16 h then solvent removed under reduced pressure. The crude product thus obtained was purified by chromatography over silica gel to afford 7-ethoxy-1H-indole: 1H NMR (400 MHz, MeOD) δ ppm 1.51 (t, J=6.95 Hz, 3 H), 4.22 (q, J=6.91 Hz, 2 H), 6.42 (d, J=3.03 Hz, 1H), 6.63 (d, J=7.58 Hz, 1 H), 6.92 (t, J=7.83 Hz, 1 H), 7.04-7.23 (m, 2 H); MS (ES+): m/z 162.20 (MH+).
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500 mg
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

7-Hydroxyindole (1.0 equivalents) is dissolved in dry, degassed acetone. EtBr (5.0 equivalents) and Cs2CO3 (2.5 equivalents) are added, and the resulting solution is stirred for 18 hours. The reaction mixture is filtered through a Celite plug. The solvent is evaporated, and the product is purified by flash chromatography (MeOH:CH2Cl2, 5:95) to yield the title compound.
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